![molecular formula C24H20O4 B3870995 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B3870995.png)
3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
Overview
Description
3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one, also known as BDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BDP is a member of the chalcone family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is not yet fully understood, but it is believed to work through multiple pathways. 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and histone deacetylases (HDACs), which are involved in gene expression. 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in inflammation. 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous-based assays. It also has some toxicity at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for research on 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one. One area of research is to further elucidate the mechanism of action of 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one. This will help to identify new targets for 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one and improve its efficacy. Another area of research is to develop new analogs of 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one with improved properties, such as increased solubility and reduced toxicity. These analogs can be used to explore new applications of 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one in scientific research. Finally, 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one can be studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases.
Scientific Research Applications
3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most significant applications of 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is in cancer research. 3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been shown to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has also been studied for its potential applications in neurodegenerative diseases. It has been found to have neuroprotective effects against oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c25-22(20-9-13-23-24(16-20)27-15-14-26-23)12-8-18-6-10-21(11-7-18)28-17-19-4-2-1-3-5-19/h1-13,16H,14-15,17H2/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKIVRNHCONLNE-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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